2-bromo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
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Overview
Description
2-bromo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a benzoxazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The benzoxazine moiety can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, various nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-bromo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzoxazine moiety can interact with enzymes and receptors, modulating their activity. The bromine atom can also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-bromobenzamide: A simpler analog with a bromine atom on the benzamide core.
N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide: Lacks the bromine substitution but retains the benzoxazine moiety.
4-oxo-4H-3,1-benzoxazine derivatives: Various derivatives with different substituents on the benzoxazine ring.
Uniqueness
2-bromo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is unique due to the combination of the bromine atom and the benzoxazine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H13BrN2O3 |
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Molecular Weight |
421.2 g/mol |
IUPAC Name |
2-bromo-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H13BrN2O3/c22-17-7-3-1-5-15(17)19(25)23-14-11-9-13(10-12-14)20-24-18-8-4-2-6-16(18)21(26)27-20/h1-12H,(H,23,25) |
InChI Key |
NYFKPMPGARDGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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